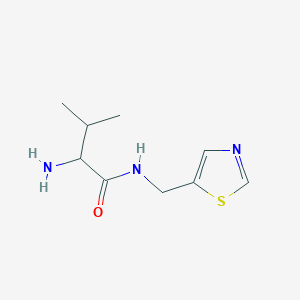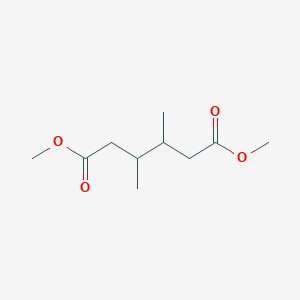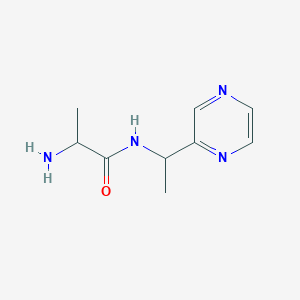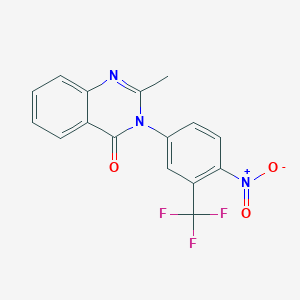
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of difluoromethyl, iodo, methoxy, and trifluoromethyl groups attached to a pyridine ring. The incorporation of fluorinated moieties into the framework of bioactive compounds is of high importance in medicinal and agricultural chemistry, as fluorinated entities can modulate the biological and physiological activity of a compound by enhancing its lipophilicity, bioavailability, and metabolic stability .
準備方法
The synthesis of 4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine can be achieved through various synthetic routes. One common method involves the trifluoromethylation of 4-iodobenzene . Another approach is the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers catalyzed by fac-Ir(ppy)3 under blue LED irradiation, followed by one-pot condensation with ammonium acetate . Industrial production methods often involve metal-catalyzed cross-couplings and C-H difluoromethylation of pyridines without pre-installed functional groups .
化学反応の分析
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodo and methoxy positions.
Cross-Coupling: Metal-catalyzed cross-coupling reactions are commonly used to introduce various functional groups.
Common reagents and conditions used in these reactions include palladium catalysts, blue LED irradiation, and ammonium acetate. Major products formed from these reactions include various substituted pyridines and pyridinium salts .
科学的研究の応用
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group possesses an acidic proton, which may interact with targeting enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties . The compound’s fluorinated moieties enhance its ability to modulate biological activity by increasing lipophilicity and metabolic stability .
類似化合物との比較
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyridine: This compound is a pyridine derivative with a trifluoromethyl group, used in the synthesis of metal-organic frameworks and methiodide salts.
2-Fluoro-4-(trifluoromethyl)pyridine: This compound acts as a reactant in the preparation of aminopyridines and as a catalytic ligand for regioselective preparation of tetramethylbiphenyls.
Chloro-bis(trifluoromethyl)pyridine: This compound is synthesized in high yield and used in various chemical reactions.
The uniqueness of this compound lies in its combination of difluoromethyl, iodo, methoxy, and trifluoromethyl groups, which provide a unique set of chemical and biological properties.
特性
分子式 |
C8H5F5INO |
|---|---|
分子量 |
353.03 g/mol |
IUPAC名 |
4-(difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H5F5INO/c1-16-7-5(8(11,12)13)3(6(9)10)2-4(14)15-7/h2,6H,1H3 |
InChIキー |
DUOUVYVUEAHFPV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=N1)I)C(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-[(3-Cyano-3,4-dihydropyrazol-2-yl)-(2-oxoethyl)amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride](/img/structure/B14795776.png)
![(7S,8aR)-7-fluoro-octahydropyrrolo[1,2-a]piperazin-1-one](/img/structure/B14795778.png)



![2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14795819.png)
![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
![2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B14795842.png)
![(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B14795850.png)



![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795864.png)
